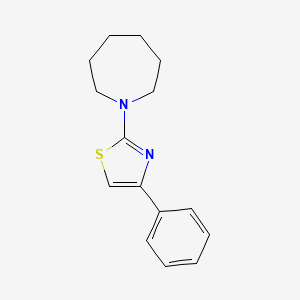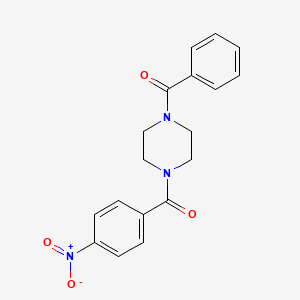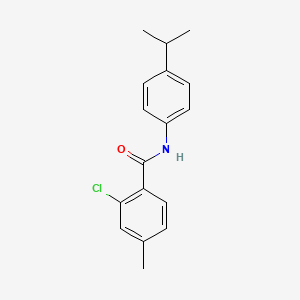
N-(2-fluorophenyl)-4-(4-methylphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-(4-methylphenyl)-4-oxobutanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMePyPB, and it is a derivative of pyrrolidine.
科学的研究の応用
FMePyPB has been studied extensively for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. In addition, FMePyPB has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme involved in gene expression regulation. This inhibition leads to an increase in the acetylation of histones, resulting in altered gene expression.
作用機序
The exact mechanism of action of FMePyPB is not fully understood, but it is believed to involve the inhibition of HDAC activity. As mentioned earlier, this inhibition leads to increased histone acetylation, resulting in altered gene expression. This altered gene expression may be responsible for the observed anticonvulsant, analgesic, and anti-inflammatory properties of FMePyPB.
Biochemical and Physiological Effects:
FMePyPB has been shown to exhibit anticonvulsant effects in animal models of epilepsy. It has also been found to reduce pain and inflammation in animal models of arthritis. In addition, FMePyPB has been shown to have anxiolytic effects in animal models of anxiety. These effects are believed to be due to the altered gene expression resulting from HDAC inhibition.
実験室実験の利点と制限
FMePyPB has several advantages for lab experiments. It is relatively easy to synthesize, and it has been reported to exhibit high purity and yield. In addition, it has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory properties in animal models. However, there are also some limitations to using FMePyPB in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of results.
将来の方向性
There are several future directions for the study of FMePyPB. One area of interest is its potential use as a therapeutic agent for epilepsy, pain, and inflammation. Further studies are needed to better understand its mechanism of action and to determine its efficacy and safety in humans. In addition, FMePyPB may have potential applications in the field of epigenetics, as HDAC inhibitors have been shown to have therapeutic potential in various diseases, including cancer. Further studies are needed to determine the potential of FMePyPB as an HDAC inhibitor and its effects on gene expression.
合成法
The synthesis of FMePyPB involves the reaction of 2-fluorobenzoyl chloride with 4-methylphenylpyrrolidine in the presence of a base. The resulting intermediate is then treated with butanoyl chloride to obtain FMePyPB. This method has been reported to yield the compound in high purity and yield.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-(4-methylphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c1-12-6-8-13(9-7-12)16(20)10-11-17(21)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOZGIAWHDCZMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5817585.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B5817611.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-N-cyclohexylmethanesulfonamide](/img/structure/B5817651.png)


![2-(2,4-dichlorophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5817675.png)